1-(2,6-Dichlorobenzenesulfonyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-6-5-7-11(14)12(10)18(16,17)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLMCILHJMOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
General Principles of N-Sulfonylazepane Synthesis
The creation of N-sulfonylazepanes is predicated on two fundamental transformations: the formation of the sulfonamide bond and the construction of the seven-membered azepane ring. These can be approached through various synthetic strategies.
Classical Approaches for Sulfonamide Formation
The most prevalent method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com This classical approach, known as sulfonylation, is widely applicable. The base is necessary to neutralize the hydrochloric acid generated during the reaction. researchgate.net Common bases include pyridine, triethylamine (B128534), or aqueous sodium hydroxide. researchgate.net While primary amines are generally highly reactive, secondary amines, such as azepane, can exhibit lower reactivity. cbijournal.com
Alternative methods for sulfonamide synthesis have been developed to overcome the limitations of using sulfonyl chlorides, which can be unstable. researchgate.net These include the use of sulfonate esters, such as pentafluorophenyl (PFP) sulfonate esters, which serve as stable alternatives to sulfonyl chlorides. researchgate.net Another approach involves the oxidative coupling of thiols and amines. rsc.org Furthermore, methods for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation have been reported, offering a high-yielding and environmentally friendly alternative. organic-chemistry.org
Strategies for Constructing the Azepane Ring System
The seven-membered azepane ring is a less common structural motif in medicinal chemistry compared to five- and six-membered nitrogen heterocycles, making its synthesis a topic of ongoing research. rsc.orgnih.gov Various strategies have been developed for its construction.
Ring expansion reactions are a common method, where a pre-existing smaller ring, such as a piperidine (B6355638), is expanded to the seven-membered azepane. rsc.org Another significant strategy is ring-closing metathesis (RCM), which has been effectively used to form various heterocyclic rings, including azepanes.
Tandem reactions, such as the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, provide an efficient route to functionalized azepine derivatives. researchgate.net More recent and novel approaches include the photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes. rsc.orgnih.gov This method transforms a six-membered benzene (B151609) ring into a seven-membered ring system in two steps. rsc.orgnih.gov Asymmetric synthesis of polysubstituted azepanes has also been achieved through highly diastereoselective and enantioselective lithiation-conjugate addition sequences.
Specific Synthetic Routes to 1-(2,6-Dichlorobenzenesulfonyl)azepane
The synthesis of the title compound is most directly achieved through the reaction of its constituent amine and sulfonyl chloride components.
Reaction of Azepane with 2,6-Dichlorobenzenesulfonyl Chloride
The most direct and widely utilized method for the preparation of this compound is the reaction of azepane with 2,6-dichlorobenzenesulfonyl chloride. This reaction follows the classical sulfonamide formation pathway.
A general procedure involves dissolving the azepane and a suitable base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (B109758) or acetonitrile (B52724). The 2,6-dichlorobenzenesulfonyl chloride is then added, often at a reduced temperature to control the exothermicity of the reaction. The reaction mixture is typically stirred for a period ranging from a few hours to overnight to ensure complete conversion. The workup usually involves washing the reaction mixture with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.
| Reactants | Reagents & Conditions | Product |
| Azepane, 2,6-Dichlorobenzenesulfonyl chloride | Base (e.g., Triethylamine, Pyridine), Solvent (e.g., Dichloromethane, Acetonitrile), Room Temperature | This compound |
Alternative and Novel Approaches for Compound Formation
While the reaction of azepane with 2,6-dichlorobenzenesulfonyl chloride is the most direct route, alternative strategies can be envisaged based on modern synthetic methodologies.
One potential alternative involves a one-pot synthesis from a thiol. For instance, 2,6-dichlorothiophenol (B1293878) could be oxidized in situ to the corresponding sulfonyl chloride using an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org The resulting sulfonyl chloride could then react directly with azepane in the same reaction vessel to yield the desired sulfonamide. organic-chemistry.org
Another novel approach could leverage the copper-catalyzed coupling of 2,6-dichlorobenzoic acid with a sulfur dioxide surrogate and an amine. This method allows for the formation of sulfonamides directly from carboxylic acids and amines, bypassing the need to pre-synthesize the sulfonyl chloride. cbijournal.com
Mechanistic Investigations of Key Synthetic Steps
The formation of this compound via the reaction of azepane with 2,6-dichlorobenzenesulfonyl chloride proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the azepane ring on the electrophilic sulfur atom of the 2,6-dichlorobenzenesulfonyl chloride. This attack is facilitated by the lone pair of electrons on the nitrogen. The presence of two chlorine atoms in the ortho positions of the benzene ring of the sulfonyl chloride creates significant steric hindrance around the sulfur atom. This steric bulk can slow down the rate of the reaction compared to less hindered sulfonyl chlorides.
Detailed Reaction Mechanisms of Sulfonamide Coupling
The formation of the sulfonamide linkage between the 2,6-dichlorobenzenesulfonyl moiety and the azepane ring proceeds via a nucleophilic substitution mechanism at the sulfur atom. The reaction is initiated by the nucleophilic attack of the secondary amine of the azepane ring on the highly electrophilic sulfur atom of 2,6-dichlorobenzenesulfonyl chloride.
The mechanism unfolds in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azepane attacks the sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.
Deprotonation: The resulting ammonium (B1175870) salt is deprotonated, typically by a base present in the reaction mixture (such as triethylamine or pyridine), to yield the neutral sulfonamide product, this compound, and the hydrochloride salt of the base.
This reaction is analogous to the well-established methods for preparing sulfonamides from amines and sulfonyl chlorides. nih.govrsc.org The presence of the two chlorine atoms on the benzene ring of the sulfonyl chloride has a significant electron-withdrawing effect, which further increases the electrophilicity of the sulfur atom, thereby facilitating the nucleophilic attack by the amine.
Elucidation of Azepane Ring Formation Mechanisms
The azepane ring is a pre-existing saturated seven-membered heterocycle in the synthesis of the target compound. The formation of the azepane (also known as hexamethyleneimine) scaffold itself is not part of the final coupling reaction but is crucial for obtaining the necessary starting material. Azepane can be synthesized through several established routes. researchgate.net
Common mechanisms for forming the azepane ring include:
Ring Expansion: One prevalent method involves the ring expansion of smaller, more readily available cyclic precursors, such as six-membered piperidine derivatives. beilstein-journals.org
Cyclization of Linear Precursors: Another major pathway is the intramolecular cyclization of a linear C6 chain that has an amine at one end and a suitable leaving group at the other. For example, the cyclization of 6-amino-1-hexanol (B32743) or related haloamines.
Reductive Amination: The reductive amination of 1,6-hexanedial or related dicarbonyl compounds can also lead to the formation of the azepane ring.
Hydrogenolysis: Industrially, azepane can be produced by the partial hydrogenolysis of hexamethylene diamine.
These methods provide access to the azepane needed for the subsequent sulfonamide coupling reaction. prepchem.comnih.gov
Optimization of Synthetic Parameters for Academic Scale Production
For the efficient synthesis of this compound on a laboratory scale, careful optimization of reaction parameters is essential.
Solvent Effects and Reaction Catalysis
The choice of solvent and catalyst is critical for maximizing yield and purity.
Solvent Effects: Aprotic solvents are generally preferred for this type of reaction to prevent solvolysis of the highly reactive sulfonyl chloride. Common choices include:
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Acetonitrile
Toluene
The solvent's polarity can influence reaction rates, but the primary consideration is its inertness towards the reactants. In some modern "green" approaches, water can be used as a solvent, often under controlled pH conditions, which can facilitate product isolation by precipitation.
Reaction Catalysis: The sulfonamide coupling reaction is typically facilitated by a non-nucleophilic base. The base serves two main purposes: to scavenge the hydrogen chloride (HCl) produced during the reaction and to activate the amine nucleophile. Common bases include:
Triethylamine (Et₃N)
Pyridine
Diisopropylethylamine (DIPEA)
The base is crucial as the formation of HCl would otherwise protonate the starting azepane, rendering it non-nucleophilic and halting the reaction. Nickel-catalyzed methods have also been developed for forming C-N bonds between sulfonamides and aryl electrophiles, representing a more advanced catalytic approach.
The following table illustrates the effect of different solvents on a representative sulfonamide synthesis, highlighting the importance of solvent selection.
| Solvent | Dielectric Constant | Typical Yield | Reference |
| Dichloromethane (DCM) | 9.1 | Good to Excellent | |
| Acetonitrile | 37.5 | Poor | |
| Tetrahydrofuran (THF) | 7.6 | Poor | |
| Ethyl Acetate (EtOAc) | 6.0 | Poor |
This table is representative of a typical sulfonamide synthesis and illustrates general solvent effects.
Temperature and Stoichiometry Dependencies
Temperature: The reaction of sulfonyl chlorides with amines is often exothermic. Therefore, temperature control is important to prevent side reactions and decomposition of reactants or products. The reaction is commonly initiated at a reduced temperature, such as 0 °C, by adding the sulfonyl chloride to a solution of the amine and base. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion. Lowering the temperature can sometimes reduce the formation of byproducts.
Stoichiometry: The molar ratio of the reactants is a key parameter. Typically, a slight excess of the amine (azepane) or the base is used relative to the sulfonyl chloride. This ensures the complete conversion of the often more complex or valuable sulfonyl chloride starting material. An excess of the base (e.g., 2.0 equivalents) is common to ensure that all generated HCl is neutralized. However, using a large excess of the amine can make purification more challenging. Precise control of stoichiometry is essential for achieving high yields and purity on a preparative scale.
Considerations for Sustainable and Green Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign processes.
Atom Economy and Reaction Efficiency
Atom Economy: The concept of atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. For the synthesis of this compound from 2,6-dichlorobenzenesulfonyl chloride and azepane using a base like triethylamine, the reaction is:
C₆H₃Cl₂SO₂Cl + C₆H₁₃N + (C₂H₅)₃N → C₁₂H₁₅Cl₂NO₂S + (C₂H₅)₃NH⁺Cl⁻
In this reaction, the atoms of the triethylamine and the hydrogen and chlorine that form triethylamine hydrochloride are considered waste products. While the reaction can be very high-yielding, its atom economy is inherently less than 100% due to the formation of this salt byproduct.
Catalytic Approaches: Using catalytic amounts of a reusable catalyst instead of stoichiometric amounts of a base would improve atom economy.
Solventless Conditions: Mechanochemical methods, where reactants are combined in a ball mill without a solvent, offer a significant improvement in greenness by eliminating solvent waste.
Alternative Reagents: Developing routes that avoid the use of sulfonyl chlorides, which are often prepared using hazardous reagents like thionyl chloride or chlorosulfonic acid, is a key goal in green sulfonamide synthesis. nih.gov Electrochemical methods that couple thiols and amines directly represent a promising, reagent-free alternative.
Aqueous Synthesis: Performing the reaction in water can reduce the reliance on volatile organic compounds (VOCs) and simplify product isolation.
By focusing on these areas, the synthesis of this compound can be aligned with the principles of sustainable chemistry.
Use of Benign Solvents and Reagents
A comprehensive search of scientific literature and chemical databases did not yield specific research detailing the synthesis of this compound through methods employing benign solvents and reagents. While the principles of green chemistry are increasingly applied to the synthesis of pharmaceuticals and other complex organic molecules, dedicated studies outlining eco-friendly synthetic routes for this particular compound are not publicly available at this time.
However, general advancements in the sustainable synthesis of structurally related compounds, such as sulfonamides and N-sulfonylated heterocycles, provide a framework for potential future development of greener synthetic pathways for this compound. These methodologies focus on reducing the environmental impact by replacing hazardous solvents and reagents with more benign alternatives.
General green chemistry approaches that could be theoretically applied to the synthesis of sulfonamides include:
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nih.govsci-hub.se Research has demonstrated the successful synthesis of sulfonamide derivatives in aqueous media, often at room temperature. sci-hub.se For instance, the reaction of sulfonyl chlorides with amino acids has been effectively carried out in water with sodium carbonate as a base. sci-hub.se
Solvent-Free Reactions: Conducting reactions without a solvent, often aided by techniques like microwave irradiation, represents a significant green advancement. rsc.orgresearchgate.net This approach, referred to as neat reaction conditions, minimizes waste and can lead to shorter reaction times and excellent product yields for the sulfonylation of various amines. sci-hub.sersc.orgresearchgate.net
Benign Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. For N-sulfonylation of amines, synthetic nanosized Zn-Al-hydrotalcite has been used as a mild and efficient solid base catalyst under ultrasound irradiation, allowing for high yields and simple work-up procedures. nih.govscispace.com
Alternative Solvents: Deep eutectic solvents (DESs) are emerging as environmentally friendly reaction media. mdpi.com These solvents are often biodegradable, non-toxic, and can be prepared from renewable sources. mdpi.com They have been successfully employed in the synthesis of various N-heterocycles. mdpi.com
While these green methodologies have been established for the synthesis of sulfonamides and other heterocycles, their specific application to the synthesis of this compound from 2,6-dichlorobenzenesulfonyl chloride and azepane has not been documented in the reviewed literature. The development of such a process would require dedicated research to optimize reaction conditions, including the choice of solvent, catalyst, and energy input, to ensure efficient and environmentally responsible production of the target compound.
Further research is necessary to adapt these general principles to the specific synthesis of this compound and to generate the detailed research findings and data required for a comprehensive understanding of its synthesis using benign solvents and reagents.
Advanced Structural Characterization and Conformational Analysis
High-Resolution Spectroscopic Elucidation
High-resolution spectroscopic methods are indispensable for unambiguously confirming the chemical structure and exploring the conformational landscape of 1-(2,6-Dichlorobenzenesulfonyl)azepane. These techniques offer precise insights into atomic connectivity, spatial relationships, and the vibrational properties of its constituent functional groups.
Advanced NMR spectroscopy, particularly two-dimensional (2D) techniques, is paramount for the complete assignment of proton (¹H) and carbon (¹³C) signals and for mapping the intricate network of covalent bonds and through-space interactions.
A suite of 2D NMR experiments is employed to systematically deconstruct the molecular structure.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying spin-coupled protons, thereby tracing the proton connectivity within the molecule. For this compound, COSY spectra would reveal the sequential correlations along the azepane ring backbone, from the protons on C2' to C3', C4', C5', C6', and C7'. It would also show the coupling between the adjacent aromatic protons, H4 and H3/H5.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. columbia.edu The HSQC spectrum allows for the unambiguous assignment of each carbon atom in the azepane ring and the aromatic ring that bears a proton.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals long-range correlations (typically over two to three bonds) between protons and carbons. columbia.eduhuji.ac.il This technique provides the key to connecting the individual fragments of the molecule. The most critical correlations are those between the protons on the azepane ring adjacent to the nitrogen (H2' and H7') and the sulfonyl-bearing carbon of the aromatic ring (C1), as well as correlations from the aromatic protons (H3/H5) to the surrounding quaternary carbons (C1, C2, C6). These correlations definitively establish the link between the 2,6-dichlorobenzenesulfonyl group and the azepane moiety.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlation (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H3 / H5 (d) | H4 | C3 / C5 | C1, C2, C4, C6 |
| H4 (t) | H3 / H5 | C4 | C2, C6 |
| H2' / H7' (t) | H3' / H6' | C2' / C7' | C1, C3'/C6' |
| H3' / H6' (m) | H2' / H7', H4' / H5' | C3' / C6' | C2'/C7', C4'/C5' |
| H4' / H5' (m) | H3' / H6' | C4' / C5' | C3'/C6' |
Table is based on established spectroscopic principles for analogous structures. d=doublet, t=triplet, m=multiplet.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly vital for determining the preferred conformation of the flexible seven-membered azepane ring, which can exist in various forms such as chair and twist-chair conformations. nih.govrsc.org
Table 2: Plausible Diagnostic NOESY Correlations for Conformational Analysis
| Proton 1 | Proton 2 | Implication |
| H2'ax / H7'ax | H4'ax / H5'ax | Defines chair/boat-like conformation of the azepane ring. |
| H2'ax / H7'ax | H2'eq / H7'eq | Geminal proton proximity. |
| H2' / H7' | H3 / H5 | Indicates spatial proximity between the azepane and aromatic rings, defining the orientation around the S-N bond. |
| H3 / H5 | H4 | Proximity of adjacent aromatic protons. |
Table represents hypothetical correlations for elucidating stereochemistry.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, making these methods excellent for structural confirmation. nih.govpressbooks.pub
The FT-IR and Raman spectra of this compound would be dominated by the strong absorptions of the sulfonylamide group and the various vibrations of the hydrocarbon portions of the molecule.
Sulfonylamide Group: The most prominent bands for a sulfonamide are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to be very intense in the IR spectrum. rsc.org The S-N stretching vibration also provides a key signature. rsc.org
Azepane Moiety: The azepane ring is characterized by C-H stretching vibrations of its methylene (B1212753) (CH₂) groups just below 3000 cm⁻¹ and various bending (scissoring) and rocking vibrations at lower wavenumbers. nih.govlibretexts.org
Dichlorobenzene Group: The aromatic ring exhibits C-H stretching vibrations just above 3000 cm⁻¹, along with C=C stretching bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-Cl stretching vibrations typically appear in the lower frequency region of the spectrum. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2960-2850 | C-H Stretch | Azepane (CH₂) | Strong |
| 1570-1550 | C=C Stretch | Aromatic Ring | Medium |
| 1470-1440 | CH₂ Scissoring (Bending) | Azepane | Medium |
| 1320-1310 | S=O Asymmetric Stretch | Sulfonylamide | Strong |
| 1155-1143 | S=O Symmetric Stretch | Sulfonylamide | Strong |
| 915-895 | S-N Stretch | Sulfonylamide | Medium |
| 850-550 | C-Cl Stretch | Dichlorobenzene | Strong |
Data compiled from analogous compounds and standard vibrational frequency tables. nih.govrsc.orglibretexts.orglibretexts.org
The flexibility of the azepane ring means that multiple conformers may coexist in equilibrium. researchgate.net This conformational heterogeneity can be reflected in the vibrational spectra. If multiple stable conformers are present, certain vibrational bands may appear broadened or as a collection of closely spaced peaks rather than a single sharp peak. The precise frequencies of conformationally sensitive modes, such as the S-N stretch or specific ring deformation modes, can shift depending on the dominant conformation, providing clues to the molecule's preferred shape. A combined analysis of experimental spectra with theoretical calculations (e.g., Density Functional Theory) is often employed to assign specific spectral features to distinct conformers. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound with high accuracy. By providing a precise mass measurement, HRMS allows for the confident determination of a molecule's chemical formula.
The precise mass of this compound can be determined using HRMS, typically with an Orbitrap or time-of-flight (TOF) mass analyzer. The technique measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound (C₁₂H₁₅Cl₂NO₂S), the theoretical monoisotopic mass can be calculated. The experimentally determined mass from an HRMS analysis would be expected to be very close to this value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 324.0171 | 324.0175 | 1.2 |
Note: The data in this table is hypothetical and serves to illustrate the expected results from an HRMS analysis.
Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can provide significant structural information through the analysis of fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.
The fragmentation of this compound would likely proceed through the cleavage of the sulfonamide bond, which is often the most labile bond in such structures. This would lead to characteristic fragment ions corresponding to the 2,6-dichlorobenzenesulfonyl group and the azepane ring. The observation of these specific fragments would provide unequivocal evidence for the presence of these two key structural motifs within the molecule.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|
| 324.0171 | 208.9382 | [C₆H₃Cl₂O₂S]⁺ |
Note: The fragmentation data is based on common fragmentation patterns of sulfonamides and is for illustrative purposes.
Solid-State Structural Analysis by X-ray Diffraction
To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The solved crystal structure would provide a wealth of information about the molecular geometry of this compound. The bond lengths and angles within the 2,6-dichlorophenyl ring would be expected to conform to those of a substituted aromatic system. The geometry around the sulfur atom of the sulfonyl group would be tetrahedral.
Table 3: Representative Bond Lengths and Angles from X-ray Crystallography
| Parameter | Expected Value (Å or °) |
|---|---|
| S-N Bond Length | ~1.65 Å |
| S=O Bond Length | ~1.43 Å |
| C-S-N Bond Angle | ~107° |
| O-S-O Bond Angle | ~120° |
Note: These values are typical for related sulfonamide structures and are provided for illustrative purposes.
The seven-membered azepane ring is conformationally flexible and can adopt several non-planar conformations, with the most common being the chair and boat forms, or twist variations thereof. X-ray diffraction analysis would definitively establish the preferred conformation of the azepane ring in the solid state for this compound.
The torsion angles within the azepane ring, which are precisely determined from the crystallographic data, are used to define the ring's conformation. It is plausible that the bulky 2,6-dichlorobenzenesulfonyl group would influence the conformational preference of the azepane ring to minimize steric hindrance. Studies on similar seven-membered heterocyclic rings have often revealed twist-chair or twist-boat conformations to be energetically favorable. The specific conformation adopted would have implications for the spatial orientation of the substituents on the ring.
Intermolecular Interactions and Crystal Packing
While specific data for this compound is unavailable, the analysis of related N-arylsulfonylated heterocycles provides some insights into the types of interactions that might be expected. The crystal packing of such molecules is often governed by a combination of weak intermolecular forces.
The two chlorine atoms on the benzene (B151609) ring are potential sites for halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. These interactions, if present, would likely involve the oxygen atoms of the sulfonyl group or the nitrogen atom of the azepane ring of a neighboring molecule.
Furthermore, the dichlorinated benzene ring could participate in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a common feature in the crystal structures of aromatic compounds and contribute to the stability of the crystal lattice.
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit different physical properties. A search for polymorphism studies of this compound did not yield any results. The existence of polymorphs for this compound would depend on the subtle balance of the intermolecular forces discussed above and the conformational flexibility of the azepane ring.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. For 1-(2,6-dichlorobenzenesulfonyl)azepane, DFT calculations can reveal key aspects of its electronic nature.
The electronic structure of a molecule is fundamental to its chemical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the azepane ring and the nitrogen atom, which are the more electron-rich portions of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient 2,6-dichlorobenzenesulfonyl moiety. This distribution is a consequence of the strong electron-withdrawing nature of the sulfonyl group (SO₂) and the two chlorine atoms. This separation of the HOMO and LUMO suggests that an electronic transition would involve a charge transfer from the azepane ring to the dichlorobenzenesulfonyl group. nih.gov
Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Similar Sulfonamide Compound This table presents theoretical data for a related sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, calculated using the DFT/B3LYP/6-31G(d,p) basis set, to illustrate the typical values obtained from such analysis. nih.gov
| Parameter | Energy (eV) |
| HOMO Energy | -6.21 |
| LUMO Energy | -1.54 |
| Energy Gap (ΔE) | 4.67 |
Disclaimer: The data in this table is for a representative compound and not for this compound. It is included for illustrative purposes to show the type of data generated from DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map is expected to show a high negative potential around the oxygen atoms of the sulfonyl group, making them strong hydrogen bond acceptors. researchgate.net The area around the azepane ring's hydrogen atoms would exhibit a positive electrostatic potential. The dichlorophenyl ring will also show regions of varying potential, influenced by the electronegative chlorine atoms. Such maps are crucial for understanding intermolecular interactions and potential binding sites for biological targets. nih.gov
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (stretching, bending, torsion) to the observed spectral bands. researchgate.net These theoretical predictions, when compared with experimental data, provide a detailed confirmation of the molecular structure. mdpi.com
For this compound, key vibrational modes would include the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, C-H stretching of the aromatic and aliphatic rings, C-N stretching, and C-Cl stretching. The calculated frequencies for similar benzenesulfonamide (B165840) derivatives generally show good agreement with experimental FT-IR spectra after applying appropriate scaling factors to account for anharmonicity and the approximations inherent in the theoretical model. researchgate.netmdpi.com
Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups in a Benzenesulfonyl Derivative This table provides an illustrative set of calculated vibrational frequencies and their assignments for functional groups present in or similar to those in this compound, based on published DFT studies of related molecules. researchgate.netmdpi.com
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| S=O (Sulfonyl) | Asymmetric Stretching | ~1350 |
| S=O (Sulfonyl) | Symmetric Stretching | ~1160 |
| C-N | Stretching | 1300 - 1200 |
| S-N | Stretching | ~860 |
| C-Cl | Stretching | 800 - 600 |
Disclaimer: This table contains representative data from studies on similar compounds and is intended for illustrative purposes only. The exact frequencies for this compound would require specific calculations.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and understanding its conformational flexibility is vital, particularly for molecules with flexible rings like azepane. Computational methods can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.
The seven-membered azepane ring is known for its significant conformational flexibility, capable of adopting several low-energy conformations, such as chair and boat forms. nih.gov The specific conformation can have a profound impact on the molecule's biological activity and physical properties. Computational modeling allows for a systematic exploration of these conformations to determine their relative energies and populations. Studies on substituted azepanes have shown that even small substituents can bias the conformational equilibrium. nih.govchemrxiv.org
The attachment of the bulky and sterically demanding 2,6-dichlorobenzenesulfonyl group to the nitrogen atom of the azepane ring is expected to have a significant impact on the ring's conformational landscape. The steric hindrance caused by the two ortho-chlorine atoms on the benzene (B151609) ring will likely restrict the rotation around the S-N bond and influence the puckering of the azepane ring.
This substitution is anticipated to raise the energy barrier for ring inversion, leading to a more conformationally constrained system compared to unsubstituted azepane. nih.gov The molecule will likely favor a limited set of conformations that minimize the steric clash between the sulfonyl group and the azepane ring protons. Identifying these preferred conformations is crucial for understanding how the molecule presents its pharmacophoric features in a biological context.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and their interactions. For a compound like this compound, MD simulations could provide significant insights into its conformational dynamics and interactions with its environment.
Dynamic Behavior of the Compound in Solution or Condensed Phases
A hypothetical MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would likely show rapid conformational transitions of the azepane ring on the nanosecond timescale. The orientation of the dichlorobenzenesulfonyl group relative to the azepane ring would also be a key dynamic feature.
Intermolecular Interactions in Simulated Environments
The intermolecular interactions of this compound with its environment are crucial for understanding its solubility, and potential biological activity. MD simulations can quantify these interactions. Key potential intermolecular interactions would include:
Hydrogen Bonding: Although the primary sulfonamide nitrogen is substituted, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. In protic solvents like water, these oxygens would form hydrogen bonds with solvent molecules.
Van der Waals Interactions: The dichlorophenyl and azepane rings provide significant surface area for non-polar van der Waals interactions.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the polar sulfonyl group and the chlorine substituents.
A related study on the drug AZD3759, which also contains a chlorofluorobenzene moiety, highlighted the importance of Coulombic and hydrogen bonding interactions in its interaction with a lipid bilayer, a model for the cell membrane. nih.gov The study showed that the cationic form of the drug formed more hydrogen bonds with the bilayer than the neutral form. nih.gov
Below is a hypothetical data table summarizing the types of intermolecular interactions that could be analyzed in a simulation of this compound.
| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Solvent/Environment |
| Hydrogen Bonding | Sulfonyl oxygens | Protic solvents (e.g., water, methanol) |
| Van der Waals | Dichlorophenyl ring, Azepane ring | All solvent types, lipid bilayers |
| Dipole-Dipole | Sulfonyl group, C-Cl bonds | Polar solvents (e.g., DMSO, acetonitrile) |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy barriers.
Transition State Characterization for Key Chemical Transformations
For a molecule like this compound, a key chemical transformation of interest could be its synthesis or degradation. For example, the synthesis typically involves the reaction of azepane with 2,6-dichlorobenzenesulfonyl chloride. Computational methods, such as density functional theory (DFT), can be used to model this reaction.
While no specific studies on this exact reaction are available, research on the reaction of diazoalkanes with metal complexes has utilized computational models to explore various possible reaction pathways and identify critical intermediates. nih.gov
Energy Barriers and Reaction Path Calculations
Once a transition state is characterized, its energy relative to the reactants and products can be calculated. This energy difference is the activation energy or energy barrier for the reaction. A lower energy barrier indicates a faster reaction.
The entire reaction path from reactants to products via the transition state can be mapped out using methods like intrinsic reaction coordinate (IRC) calculations. This provides a detailed picture of the geometric and energetic changes that occur throughout the transformation.
A hypothetical energy profile for the synthesis of this compound could be calculated, providing valuable data for optimizing reaction conditions.
Below is a hypothetical data table summarizing the types of data that would be generated from a computational study of a reaction involving this compound.
| Computational Method | Parameter Calculated | Significance |
| Density Functional Theory (DFT) | Transition State Geometry | Provides the 3D structure at the peak of the energy barrier. |
| DFT with appropriate basis set | Activation Energy (ΔG‡) | Determines the kinetic feasibility of the reaction. |
| Intrinsic Reaction Coordinate (IRC) | Reaction Pathway | Confirms the connection between the transition state and the reactants/products. |
Chemical Reactivity and Transformation Pathways
Reactivity Profile of the N-Sulfonylamide Linkage
The N-sulfonylamide group (Ar-SO₂-N<) is a robust and versatile functional group that significantly influences the chemical properties of 1-(2,6-dichlorobenzenesulfonyl)azepane. Its reactivity is characterized by a combination of stability and the ability to participate in specific reactions under certain conditions.
Hydrolytic Stability and Degradation Pathways
The N-sulfonylamide bond is generally characterized by significant hydrolytic stability under neutral and acidic conditions. However, under harsh basic conditions or through specific enzymatic pathways, cleavage of the sulfur-nitrogen bond can occur. The stability of the precursor, 2,6-dichlorobenzenesulfonyl chloride, which reacts with water, suggests that the resulting sulfonamide would be more stable. chemicalbook.comchemicalbook.com Upon degradation, hazardous decomposition products such as hydrogen chloride, chlorine, carbon monoxide, and oxides of sulfur may be formed. molbase.com
Electrochemical methods can also be employed to cleave the N-S bond. Reductive electrochemical conditions are known to be a mild method for tosyl deprotection, suggesting a similar pathway could be applicable to the dichlorobenzenesulfonyl group. acs.org
Nucleophilic and Electrophilic Reactions at the Nitrogen
The nitrogen atom of the sulfonamide is generally considered non-basic due to the strong electron-withdrawing effect of the sulfonyl group. This delocalization of the nitrogen lone pair into the sulfonyl group reduces its nucleophilicity. Consequently, direct electrophilic attack at the nitrogen is challenging.
However, the sulfonamide can be activated to undergo reactions. For instance, tertiary sulfonamides can react with thermally generated benzynes, leading to cleavage of the N-S bond and the formation of new heterocyclic structures. nih.gov While direct alkylation or acylation at the nitrogen is not typical, the sulfonamide group can direct C-H activation at other positions in the molecule. nih.gov
Chemical Transformations Involving the Azepane Ring System
The azepane ring, a saturated seven-membered heterocycle, possesses a degree of conformational flexibility that influences its reactivity. researchgate.net Reactions can occur at the carbon centers or involve the ring structure itself.
Reactions at Carbon Centers of the Azepane Ring
The carbon atoms of the azepane ring are susceptible to radical reactions. The presence of the electron-withdrawing sulfonyl group can influence the regioselectivity of these reactions. While specific studies on this compound are limited, general principles of radical chemistry on saturated rings would apply.
Ring-Opening and Ring-Contraction/Expansion Reactions (if applicable)
The synthesis of azepane derivatives often involves ring-expansion reactions of smaller cyclic compounds or ring-closing metathesis. researchgate.netresearchgate.net For instance, stable 1-azabicyclo[4.1.0]heptane tosylates can undergo ring-opening with various nucleophiles to form either piperidine (B6355638) or azepane rings. researchgate.net Conversely, ring-contraction reactions have been observed in related azepine systems, for example, rearrangement to a pyridylacetate derivative under the action of sodium methoxide (B1231860) or mineral acids. rsc.org While direct evidence for this compound is not available, the potential for such rearrangements under specific conditions cannot be ruled out. The strain in related three-membered aziridine (B145994) rings makes them prone to ring-opening reactions, a principle that can sometimes be extended to larger, more flexible rings under forcing conditions. researchgate.netresearchgate.netnih.gov
Reactivity of the Dichlorobenzenesulfonyl Moiety
The precursor, 2,6-dichlorobenzenesulfonyl chloride, is a reactive species used in the synthesis of sulfonamides. chemicalbook.comchemicalbook.comsigmaaldrich.com It is sensitive to moisture and reacts with water. chemicalbook.comchemicalbook.com The sulfonyl group itself is quite stable, but the entire dichlorobenzenesulfonyl moiety can be cleaved from the azepane nitrogen under certain reductive conditions, as is common for sulfonyl protecting groups. acs.org The presence of the two chlorine atoms at the 2 and 6 positions provides steric hindrance around the sulfonyl group, which may influence its reactivity and the conformational preferences of the entire molecule. Upon decomposition, this moiety can lead to the formation of hazardous substances including hydrogen chloride and oxides of sulfur. molbase.com
| Component | Reactive Site | Type of Reaction | Conditions/Reagents | Potential Products |
| N-Sulfonylamide Linkage | N-S bond | Hydrolysis/Cleavage | Strong base; Electrochemical reduction | Azepane, 2,6-Dichlorobenzenesulfonic acid |
| Nitrogen Atom | Nucleophilic/Electrophilic Reactions | Generally unreactive; Activation needed | N-substituted products (under specific conditions) | |
| Azepane Ring | Carbon Centers | Radical Reactions | Radical initiators | Functionalized azepane derivatives |
| Ring Structure | Ring-Opening/Contraction | Strong acids/bases; Catalysts | Piperidine derivatives, Pyridine derivatives | |
| Dichlorobenzenesulfonyl Moiety | Sulfonyl-Nitrogen Bond | Cleavage (Deprotection) | Reductive conditions | Azepane |
| Benzene (B151609) Ring | Substitution | Harsh conditions for Nu- Ar substitution | Substituted dichlorobenzene derivatives |
Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is expected to be significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. This deactivation stems from the powerful electron-withdrawing inductive and resonance effects of the sulfonyl group, compounded by the inductive effect of the two chlorine atoms. Electrophilic attack on this ring would be challenging and require harsh reaction conditions.
Conversely, the electron-deficient nature of the ring makes it a potential candidate for nucleophilic aromatic substitution (NAS), particularly at the positions activated by the electron-withdrawing substituents. However, the positions ortho and para to the sulfonyl group are already occupied by chlorine atoms, which are potential leaving groups.
Hypothetical Electrophilic Aromatic Substitution Data
To illustrate the expected regioselectivity in a hypothetical EAS reaction, such as nitration, one can predict the distribution of products based on the directing effects of the substituents. The sulfonyl group is a strong meta-director, while the chlorine atoms are ortho, para-directors. The combined influence would likely direct an incoming electrophile to the positions meta to the sulfonyl group (positions 3 and 5) and ortho/para to the chlorine atoms. Given the steric hindrance from the sulfonylazepane group and the existing chlorine at position 2, substitution at position 3 would be favored over position 5.
Table 1: Predicted Product Distribution for the Nitration of this compound This data is hypothetical and for illustrative purposes only.
| Product | Predicted Yield (%) |
| 1-(2,6-Dichloro-3-nitrobenzenesulfonyl)azepane | > 90 |
| 1-(2,6-Dichloro-4-nitrobenzenesulfonyl)azepane | < 5 |
| 1-(2,6-Dichloro-5-nitrobenzenesulfonyl)azepane | < 5 |
Influence of Chlorine Substituents on Reactivity
The two chlorine atoms at the 2 and 6 positions of the benzene ring exert a significant influence on the molecule's reactivity.
Inductive Effect: As highly electronegative atoms, the chlorines withdraw electron density from the aromatic ring through the sigma bond network, further deactivating it towards electrophilic attack.
Steric Hindrance: The ortho-positioning of the two chlorine atoms provides considerable steric bulk around the sulfonyl group. This steric hindrance can impede the approach of reagents to the sulfonyl center and may also influence the conformational preferences of the azepane ring.
Leaving Group Ability: In potential nucleophilic aromatic substitution reactions, the chlorine atoms can act as leaving groups. The rate of such reactions would be enhanced by the presence of the strongly electron-withdrawing sulfonyl group. masterorganicchemistry.comnih.gov
Kinetic and Thermodynamic Studies of Chemical Reactions
As of the latest literature review, specific kinetic and thermodynamic data for reactions involving this compound are not available. This section will therefore outline the principles and methodologies for determining such parameters, using hypothetical examples relevant to the compound's expected reactivity.
Rate Law Determination for Important Transformations
The rate law for a chemical reaction provides a mathematical expression that describes the relationship between the rate of the reaction and the concentration of the reactants. For a transformation of this compound, such as its hydrolysis, the rate law would be determined experimentally by monitoring the change in concentration of the reactant or a product over time under various initial concentrations.
For instance, the hydrolysis of the sulfonamide bond would likely be acid or base-catalyzed. The rate law for an acid-catalyzed hydrolysis could be expressed as:
Rate = k[this compound]^m[H+]^n
Where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to the sulfonamide and the acid, respectively. These orders would be determined by the method of initial rates.
Illustrative Table for Rate Law Determination
The following table illustrates hypothetical experimental data that could be used to determine the rate law for the hydrolysis of this compound.
Table 2: Hypothetical Initial Rate Data for the Hydrolysis of this compound at 25°C This data is for illustrative purposes to demonstrate the method of initial rates.
| Experiment | [Sulfonamide] (M) | [H+] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
Equilibrium Constants for Reversible Reactions
Many chemical reactions are reversible, and the position of equilibrium is described by the equilibrium constant (K_eq). For the formation of this compound from 2,6-dichlorobenzenesulfonyl chloride and azepane, the reaction is generally considered to be largely irreversible under standard conditions due to the formation of a stable sulfonamide bond and HCl, which is typically scavenged by a base.
However, if we consider a reversible transformation, such as a conformational change or a weak binding interaction, the equilibrium constant could be determined. For example, if there were a measurable equilibrium between two conformers of the azepane ring, the equilibrium constant would be the ratio of their concentrations at equilibrium.
Hypothetical Equilibrium Data
Consider a hypothetical reversible reaction where this compound (A) is in equilibrium with another species (B).
A ⇌ B
If at equilibrium the concentrations are [A] = 0.05 M and [B] = 0.15 M, the equilibrium constant would be:
K_eq = [B] / [A] = 0.15 / 0.05 = 3.0
This indicates that at equilibrium, the product (B) is favored.
Synthesis and Chemical Evaluation of Analogues and Derivatives
Design Principles for Structural Modification
The design of analogues for 1-(2,6-Dichlorobenzenesulfonyl)azepane is rooted in the systematic dissection and modification of its two primary structural components: the seven-membered azepane ring and the substituted benzenesulfonyl group. These modifications are intended to probe the chemical space around the parent molecule to establish structure-property relationships.
Variations of the Azepane Ring System (e.g., ring size, substituents)
The azepane ring is a significant feature in many pharmacologically active compounds due to its conformational flexibility, which can be crucial for biological activity. tandfonline.comlifechemicals.com The design of new analogues often involves several key modifications to this ring system:
Ring Size Variation: The seven-membered azepane ring can be contracted to smaller rings like piperidine (B6355638) (six-membered) or pyrrolidine (five-membered) or expanded to larger systems. Such changes significantly alter the three-dimensional shape and flexibility of the molecule, which can influence its interaction with biological targets. The synthesis of these varied N-heterocycles is integral to drug discovery. nih.gov
Introduction of Substituents: Adding substituents to the carbon backbone of the azepane ring is a primary strategy for exploring its chemical properties. lifechemicals.com The ability to introduce specific functional groups can bias the ring toward a particular conformation, which is important for effective molecular design. lifechemicals.com Functionalized azepane scaffolds can be prepared using various chemical methods, including diazocarbonyl chemistry, to create diverse building blocks for library synthesis. nih.gov
Fused-Ring Systems: Another approach involves the creation of bicyclic structures by fusing another ring to the azepane scaffold. Heterocycle-fused azepine derivatives have been found to exhibit promising activity in various contexts. tandfonline.com Jens Christoffers and colleagues, for instance, developed a two-step method to prepare cyclopenta-, benzo-, and cyclohepta[b]-annulated azepane scaffolds from optically active cyclic α-allyl-β-oxoesters. chemistryviews.org
Systematic Modifications of the Benzenesulfonyl Moiety (e.g., halogen patterns, other aromatic substituents)
The 2,6-dichlorobenzenesulfonyl group is a critical component that significantly influences the electronic and lipophilic character of the parent molecule. Systematic modification of this moiety is a common strategy in medicinal chemistry. nih.govresearchgate.net
Halogen Patterns: The number, type, and position of halogen atoms on the benzene (B151609) ring can be varied. For example, the chlorine atoms could be replaced with other halogens like fluorine or bromine, or their positions could be shifted around the ring (e.g., to the 3,4- or 3,5-positions). These changes can alter the molecule's electronic distribution and its ability to form halogen bonds.
Other Aromatic Substituents: Replacing the chloro groups with a range of other substituents allows for the fine-tuning of steric and electronic properties. Electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) can be introduced. Structure-activity relationship (SAR) analyses of other benzenesulfonyl-containing compounds have shown that the presence of lipophilic and electron-withdrawing groups can be favorable for specific activities. researchgate.net
Bioisosteric Replacement: The entire sulfonyl group (SO2) could be replaced by a bioisosteric equivalent, such as a carbonyl group (CO). This modification maintains a similar spatial arrangement while altering key chemical properties like hydrogen bonding capacity and metabolic stability.
Synthetic Routes to Structurally Diverse Analogues
The generation of a diverse library of analogues based on the this compound scaffold requires efficient and versatile synthetic methodologies. Modern approaches like parallel synthesis and enantioselective techniques are central to this effort.
Parallel Synthesis Strategies
Parallel synthesis has become an indispensable tool in modern drug discovery, enabling the rapid and efficient creation of large libraries of compounds for screening. spirochem.com This technique allows medicinal chemists to explore chemical space more thoroughly by performing multiple reactions simultaneously. spirochem.com
For the synthesis of analogues of this compound, a parallel approach could involve:
Scaffold Preparation: Synthesis of a core intermediate, such as a functionalized azepane.
Diversification: Reacting the core intermediate with a variety of substituted benzenesulfonyl chlorides in a parallel format.
Specialized laboratory equipment, such as the Radleys Carousel or GreenHouse parallel synthesizers, facilitates this process by allowing multiple reactions to be heated, stirred, and refluxed under an inert atmosphere using a single magnetic stirrer hotplate. youtube.com Furthermore, one-pot parallel synthesis methods have been developed for related sulfur-containing compounds, which can streamline the production of diverse libraries. nih.gov
Introduction of Chiral Centers and Enantioselective Synthesis
The introduction of stereocenters into the azepane ring can lead to chiral molecules, where each enantiomer may possess distinct chemical properties. Azepane-based compounds with defined stereochemistry have gained significant momentum as promising clinical candidates. researchgate.net
Several advanced strategies for the enantioselective synthesis of chiral azepanes and related structures have been developed:
Cascade Reactions: A relay catalysis system combining a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium salts has been used to synthesize a variety of chiral azepines in high yields (up to 96%) and excellent stereoselectivities (up to 98% enantiomeric excess). nih.govdoi.orgresearchgate.net
Stereoselective Cyclization: A novel stereoselective synthetic approach to pentahydroxyazepane iminosugars relies on a key osmium-catalyzed aminohydroxylation reaction, which forms a new C–N bond with complete regio- and stereocontrol. acs.org
Metathesis and Dihydrogenation: Enantiopure [b]-annulated azepane scaffolds can be prepared efficiently via a two-step sequence involving ruthenium-catalyzed olefin cross metathesis followed by a palladium-catalyzed dihydrogenation, which proceeds with high stereoselectivity. chemistryviews.org
These methods enable the controlled synthesis of specific stereoisomers, which is crucial for investigating the impact of three-dimensional structure on chemical properties.
Investigation of Structure-Chemical Property Relationships
The investigation of structure-chemical property relationships involves correlating the systematic structural modifications of the analogues with their resulting chemical characteristics. By synthesizing a library of compounds with controlled variations, it becomes possible to deduce how changes to the azepane ring or the benzenesulfonyl moiety affect properties such as solubility, lipophilicity, and chemical reactivity.
For example, a study might involve synthesizing analogues where the substituents on the benzenesulfonyl ring are varied and then measuring a key physicochemical property like the partition coefficient (LogP). A data table could be constructed to analyze these relationships.
Table 1: Illustrative Structure-Chemical Property Data for Hypothetical Analogues of this compound
| Compound ID | R1 (Azepane Ring) | R2 (Benzenesulfonyl Ring) | Measured Property (e.g., LogP) |
| Parent | H | 2,6-di-Cl | 4.50 |
| Analogue 1 | H | 2,6-di-F | 3.85 |
| Analogue 2 | H | 2,6-di-CH3 | 4.95 |
| Analogue 3 | H | 4-NO2 | 4.10 |
| Analogue 4 | 4-OH | 2,6-di-Cl | 4.25 |
| Analogue 5 | 4-CH3 | 2,6-di-Cl | 4.80 |
Note: The LogP values in this table are hypothetical and for illustrative purposes to demonstrate the concept of a structure-chemical property relationship study.
Analysis of such data allows researchers to build predictive models. For instance, replacing the electron-withdrawing chloro groups with electron-donating methyl groups (Analogue 2) might be expected to increase lipophilicity (LogP). Conversely, introducing a hydroxyl group on the azepane ring (Analogue 4) would likely decrease the LogP by increasing polarity. A linear correlation has been found in other compound series between electrochemical potentials and spectroscopic data, demonstrating that these relationships can be quantified. researchgate.net These investigations are fundamental to the rational design of new molecules with desired chemical properties.
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Advanced Analytical Methodologies in Chemical Research
Development of Sophisticated Chromatographic Techniques
Chromatography is an indispensable tool for the separation and analysis of complex chemical mixtures. In the context of synthesizing and purifying 1-(2,6-Dichlorobenzenesulfonyl)azepane, techniques such as High-Performance Liquid Chromatography (HPLC) are paramount for ensuring the quality of the final compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the target compound from any unreacted starting materials, by-products, or degradation products. globalresearchonline.netresearchgate.net
The development of a robust HPLC method involves the systematic optimization of several parameters. A common starting point would be a C18 column, which provides a nonpolar stationary phase suitable for retaining the relatively nonpolar this compound molecule. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. globalresearchonline.netnih.gov The ratio of these solvents can be adjusted to achieve optimal separation and retention time. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the dichlorophenyl chromophore exhibits strong absorbance, such as 230 nm. researchgate.net
The purity of a synthesized batch of this compound is determined by integrating the area of the chromatographic peaks. The peak corresponding to the target compound should be the major component, and its percentage area reflects the purity. Potential impurities, such as the starting materials azepane and 2,6-dichlorobenzenesulfonyl chloride, would have different retention times and can be quantified. Method validation according to established guidelines ensures the method is accurate, precise, and reliable for routine quality control. globalresearchonline.net
Table 1: Illustrative HPLC Purity Analysis of a this compound Sample
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
|---|---|---|---|
| 1 | Azepane | 2.1 | 0.25 |
| 2 | 2,6-Dichlorobenzenesulfonyl chloride | 4.5 | 0.40 |
| 3 | This compound | 6.8 | 99.20 |
This table is interactive and can be sorted by column.
The parent compound, this compound, is achiral. However, derivatives of this compound can readily be synthesized to contain one or more stereocenters. For instance, substitution on the azepane ring, such as the introduction of a methyl group at the 2-position, would create a chiral center, resulting in (R)- and (S)-enantiomers of 2-methyl-1-(2,6-dichlorobenzenesulfonyl)azepane. In such cases, determining the enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities.
Chiral chromatography, using either HPLC or Supercritical Fluid Chromatography (SFC), is the method of choice for separating enantiomers. researchgate.netmdpi.com These techniques employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with sulfonyl groups. nih.govnih.gov
The development of a chiral separation method involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomeric peaks. mdpi.com For SFC, a mobile phase of supercritical carbon dioxide with a polar co-solvent like methanol or ethanol (B145695) is often used, offering advantages of high efficiency and reduced analysis time. mdpi.com
Table 2: Example of Chiral HPLC Separation of a Hypothetical Chiral Derivative
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|
| (R)-2-methyl-1-(2,6-dichlorobenzenesulfonyl)azepane | 9.3 | 98.5 | 97.0% |
This table is interactive and can be sorted by column.
Quantitative Analytical Methods for Reaction Monitoring and Yield Determination
Beyond purification, analytical methods are vital for monitoring the progress of the synthesis of this compound and for accurately determining the final yield.
UV-Visible Spectrophotometry: This technique provides a simple and rapid method for quantifying this compound in solution. nih.gov The presence of the 2,6-dichlorophenyl ring results in significant UV absorbance. A quantitative assay can be developed by preparing a series of standard solutions of the purified compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is then plotted. According to the Beer-Lambert law, this plot should be linear over a specific concentration range. ekb.eg The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 3: Hypothetical Calibration Data for UV-Vis Spectrophotometric Assay
| Concentration (µg/mL) | Absorbance at λmax (230 nm) |
|---|---|
| 2.0 | 0.115 |
| 4.0 | 0.230 |
| 8.0 | 0.462 |
| 12.0 | 0.689 |
This table is interactive and can be sorted by column.
Spectroscopic Methods (NMR and MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural confirmation and can also be used for reaction monitoring. mdpi.comnih.gov
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The disappearance of signals from the starting materials (e.g., the N-H proton of azepane) and the appearance of new signals corresponding to the product can be used to track the reaction's progress.
Mass Spectrometry: MS provides the molecular weight of the compound, confirming its identity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful, as they combine the separation power of HPLC with the detection specificity of MS, allowing for the simultaneous monitoring of reactants, products, and by-products in a reaction mixture. nih.gov
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Signals for azepane ring protons (~1.5-1.9, 3.6-3.8 ppm); Signals for dichlorophenyl protons (~7.4-7.6 ppm) |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for azepane ring carbons (~26-29, 50-52 ppm); Signals for dichlorophenyl carbons (~128-136 ppm) |
This table is interactive and can be sorted by column.
While modern instrumental methods are dominant, classical techniques still hold value in chemical research, particularly for the stoichiometric analysis of starting materials and the accurate determination of product mass.
Titrimetric Methods: Titration is a highly accurate quantitative method that can be applied in the synthesis of this compound. For example, the purity of the azepane starting material, which is a base, can be accurately determined by an acid-base titration with a standardized solution of a strong acid, like hydrochloric acid. saylor.org This ensures that the correct stoichiometric amount of the amine is used in the synthesis, which is critical for optimizing reaction yield and minimizing impurities. geeksforgeeks.org
Table 5: Illustrative Data for Titrimetric Analysis of Azepane Starting Material
| Trial | Mass of Azepane (g) | Volume of 0.1 M HCl (mL) | Calculated Purity (%) |
|---|---|---|---|
| 1 | 0.1052 | 10.45 | 98.5 |
| 2 | 0.1038 | 10.32 | 98.6 |
This table is interactive and can be sorted by column.
Gravimetric Methods: Gravimetric analysis, which relies on the measurement of mass, is a fundamental technique for determining the yield of a reaction. longdom.org If this compound is a stable, crystalline solid that can be isolated with high purity through precipitation or crystallization, its mass can be accurately measured after careful drying to remove any residual solvent. brainly.inunacademy.com This direct measurement of the isolated product's weight is the most straightforward way to calculate the actual yield of the synthesis.
Conclusion and Future Research Directions
Synthesis of Key Academic Findings on 1-(2,6-Dichlorobenzenesulfonyl)azepane
Direct academic literature exclusively detailing the synthesis and properties of this compound is limited. However, a synthesis can be readily envisaged through the reaction of azepane with 2,6-dichlorobenzenesulfonyl chloride. The synthesis of the latter is well-documented, often involving the chlorosulfonation of 1,3-dichlorobenzene.
The reactivity of the resulting N-sulfonylated azepane is dictated by the interplay between the azepane ring and the electron-withdrawing 2,6-dichlorobenzenesulfonyl group. The ortho-dichloro substitution pattern on the benzene (B151609) ring is known to increase the electrophilicity of the sulfonyl group, potentially influencing the stability and reactivity of the N-S bond. In related N-(2,6-dichlorophenyl)benzenesulfonamides, the torsion angle between the benzene rings is a key structural feature, and similar conformational effects would be expected in this compound. nih.govnih.gov
The azepane ring itself is a flexible seven-membered heterocycle, and its conformation can be influenced by the nature of the substituent on the nitrogen atom. researchgate.net The bulky and electron-withdrawing dichlorobenzenesulfonyl group likely imposes specific conformational preferences on the azepane ring, which could have implications for its chemical and biological behavior.
Identification of Unanswered Questions and Challenges in Its Fundamental Chemistry
Despite the straightforward conceptual synthesis, a number of fundamental chemical questions and challenges regarding this compound remain unanswered:
Conformational Dynamics: A detailed understanding of the conformational landscape of the azepane ring in this specific compound is lacking. The steric and electronic effects of the 2,6-dichlorobenzenesulfonyl group on the ring's preferred geometry are yet to be elucidated.
N-S Bond Stability: While sulfonamides are generally stable, the influence of the ortho-dichloro substitution on the reactivity and potential cleavage of the N-S bond under various conditions (e.g., reductive, oxidative, photolytic) has not been systematically investigated for this molecule.
Reactivity of the Azepane Ring: The presence of the strongly electron-withdrawing sulfonyl group deactivates the nitrogen lone pair, influencing the reactivity of the azepane ring towards electrophiles. The scope and limitations of functionalization at the carbon atoms of the azepane ring in this compound are unknown.
Solid-State Structure and Polymorphism: The crystalline structure and potential for polymorphism of this compound have not been reported. These aspects are crucial for understanding its physical properties and for applications in materials science.
Promising New Avenues for Chemical Investigation
The existing knowledge gaps surrounding this compound present several exciting opportunities for future chemical research.
While the direct sulfonylation of azepane is the most apparent synthetic route, exploring unconventional methods could lead to more efficient or versatile syntheses. This could include:
Late-Stage Functionalization: Developing methods for the direct C-H functionalization of the azepane ring in a pre-formed N-sulfonylated azepane could provide access to a wider range of derivatives.
Ring-Expansion Strategies: Investigating the synthesis of this compound through ring-expansion reactions of smaller, appropriately functionalized piperidines could offer alternative synthetic pathways.
Flow Chemistry Approaches: Utilizing microreactor technology for the synthesis could offer improved control over reaction conditions, potentially leading to higher yields and purity.
The unique electronic properties imparted by the 2,6-dichlorobenzenesulfonyl group may enable novel reactivity patterns. Future research could focus on:
Catalytic N-S Bond Cleavage: Developing selective catalytic methods for the cleavage of the N-S bond would allow the 2,6-dichlorobenzenesulfonyl group to be used as a protecting or directing group that can be removed under specific conditions.
Ortho-Lithiation/Functionalization: Investigating the possibility of directed ortho-lithiation of the dichlorophenyl ring, using the sulfonyl group as a directing element, could open up avenues for further functionalization of the aromatic core.
Photochemical Reactivity: Exploring the photochemical behavior of the compound could reveal novel rearrangement or fragmentation pathways.
Computational chemistry offers powerful tools to investigate the fundamental properties of this compound at a molecular level. Future studies could employ:
Density Functional Theory (DFT) Calculations: To model the conformational preferences of the azepane ring, predict spectroscopic properties (NMR, IR), and elucidate reaction mechanisms.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule in different solvent environments and its potential interactions with biological macromolecules.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of the chemical bonds, particularly the N-S bond, and to gain insights into its stability and reactivity.
| Computational Technique | Application for this compound |
| Density Functional Theory (DFT) | Predicting stable conformations, calculating spectroscopic data, modeling reaction pathways. |
| Molecular Dynamics (MD) | Simulating molecular motion, studying solvent effects, modeling interactions with biomolecules. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing N-S bond characteristics, predicting bond strength and reactivity. |
The structural features of this compound make it an interesting building block for the development of new materials. Promising research directions include:
Polymer Functionalization: Incorporating the this compound moiety into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability or specific recognition capabilities. For instance, functionalized azepanes have been used to create novel aliphatic polyamides. acs.orgusm.edu
Self-Assembled Monolayers (SAMs): The aromatic and sulfonyl groups could facilitate the formation of ordered monolayers on various surfaces, which could have applications in electronics or sensor technology.
Metal-Organic Frameworks (MOFs): Functionalized derivatives of the compound could serve as organic linkers for the construction of novel MOFs with potential applications in gas storage or catalysis.
Q & A
Q. What are the optimal synthetic routes for 1-(2,6-Dichlorobenzenesulfonyl)azepane?
The compound is typically synthesized via sulfonylation of azepane using 2,6-dichlorobenzenesulfonyl chloride (CAS 6579-54-0) under anhydrous conditions . Key steps include:
- Reagents : Azepane dissolved in dichloromethane or THF, with slow addition of sulfonyl chloride.
- Conditions : Maintain reaction at 0–5°C to minimize side reactions; use triethylamine as a base to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields pure product. Comparative studies show yields >75% when using inert atmospheres (N₂/Ar) to prevent moisture interference .
Q. How is this compound characterized structurally?
- NMR :
- ¹H NMR : Azepane protons appear as multiplets at δ 1.5–3.0 ppm; sulfonyl aromatic protons show doublets (J = 8.5 Hz) at δ 7.4–7.6 ppm due to chlorine’s deshielding effect .
- ¹³C NMR : Sulfonyl carbon resonates at δ 125–135 ppm; chlorine substituents cause splitting in aromatic carbons.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 308 (C₁₂H₁₄Cl₂NO₂S⁺) .
- IR : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ confirm sulfonyl group presence .
Intermediate Research Questions
Q. What analytical methods quantify this compound in biological matrices?
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30 v/v), flow rate 1.0 mL/min, detection at 254 nm.
- LC-MS/MS : MRM transitions at m/z 308 → 172 (azepane fragment) and 308 → 111 (sulfonyl fragment) enable nanogram-level sensitivity in plasma .
- Sample Prep : Protein precipitation with acetonitrile (3:1 v/v) followed by centrifugation (10,000 ×g, 10 min) minimizes matrix interference .
Q. How does the sulfonyl group influence the compound’s reactivity?
The 2,6-dichlorobenzenesulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the azepane ring’s nitrogen. Key reactions include:
- Nucleophilic Aromatic Substitution : Replacement of chlorine atoms with amines or alkoxides under Pd catalysis .
- Reduction : LiAlH₄ reduces the sulfonyl group to a thioether, altering biological activity . Stability studies show resistance to hydrolysis at pH 7.4 (t₁/₂ > 24 hrs) but degradation under acidic conditions (pH 2, t₁/₂ ~6 hrs) .
Advanced Research Questions
Q. What computational models predict the compound’s interactions with biological targets?
- Molecular Docking : The sulfonyl group forms hydrogen bonds with Ser/Thr residues in enzyme active sites (e.g., kinases).
- MD Simulations : Azepane’s conformational flexibility allows adaptation to hydrophobic pockets (e.g., GPCRs), with chlorine atoms enhancing van der Waals interactions .
- QSAR : Hammett constants (σₚ = +0.78 for Cl) correlate with improved IC₅₀ values in enzyme inhibition assays .
Q. How do structural analogs compare in biological activity?
Q. What in vitro assays evaluate its pharmacokinetic properties?
- Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s indicates moderate intestinal absorption.
- Microsomal Stability : 85% remaining after 1 hr (human liver microsomes), suggesting low CYP450-mediated metabolism .
- Plasma Protein Binding : >90% bound via equilibrium dialysis, correlating with prolonged half-life .
Data Contradictions and Resolution
Q. Discrepancies in reported cytotoxicity values: How to address?
- Source Variability : IC₅₀ ranges from 5–25 µM across studies due to differences in cell lines (e.g., HeLa vs. HepG2) .
- Assay Conditions : Viability assays (MTT vs. resazurin) yield ±15% variability. Standardize protocols using ATP-based luminescence for consistency .
Q. Conflicting data on sulfonyl group stability: Mechanistic insights?
- pH-Dependent Degradation : Degradation products (e.g., 2,6-dichlorobenzenesulfonic acid) form under acidic conditions, confirmed by LC-MS .
- Light Sensitivity : UV exposure accelerates decomposition; store in amber vials at –20°C .
Methodological Recommendations
Q. How to optimize reaction yields in scaled-up synthesis?
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce byproduct formation.
- Catalyst Screening : Pd(OAc)₂/XPhos increases coupling efficiency (yield >85%) for halogen substitution .
Q. Best practices for assessing biological activity in complex matrices?
- Selective Extraction : Solid-phase extraction (C18 cartridges) removes lipid interference in tissue homogenates.
- Isotopic Labeling : ³⁵S-labeled analogs track metabolic pathways via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
